molecular formula C13H19NO2S B1375571 tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate CAS No. 630121-93-6

tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1375571
CAS No.: 630121-93-6
M. Wt: 253.36 g/mol
InChI Key: DLZXODFTSZFPID-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and a tert-butyl ester

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with thiophene compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a thiophene ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its ability to participate in π-π interactions, while the pyrrolidine ring provides flexibility and stability .

Properties

IUPAC Name

tert-butyl 3-thiophen-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-6-10(9-14)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZXODFTSZFPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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